molecular formula C6H12ClNO2 B1425262 Methyl 2-amino-2-cyclopropylacetate hydrochloride CAS No. 535936-86-8

Methyl 2-amino-2-cyclopropylacetate hydrochloride

Cat. No. B1425262
M. Wt: 165.62 g/mol
InChI Key: SRMSADQSMWKRRW-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-cyclopropylacetate hydrochloride” is a chemical compound with the CAS Number: 535936-86-8 . It has a molecular weight of 165.62 and its linear formula is C6H12ClNO2 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-2-cyclopropylacetate hydrochloride” is represented by the linear formula C6H12ClNO2 . The Inchi Code for this compound is 1S/C6H11NO2.ClH/c1-9-6(8)5(7)4-2-3-4;/h4-5H,2-3,7H2,1H3;1H/t5-;/m0./s1 .


Physical And Chemical Properties Analysis

“Methyl 2-amino-2-cyclopropylacetate hydrochloride” is a solid at room temperature . It has a molecular weight of 165.62 and its linear formula is C6H12ClNO2 . It is stored in an inert atmosphere at room temperature .

Scientific Research Applications

  • Synthesis of Cyclopropyl-Containing Amino Acids : Methyl 2-amino-2-cyclopropylacetate hydrochloride is a versatile building block in the synthesis of cyclopropyl-containing amino acids. It has been shown to be reactive in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids in protected form. This compound is also useful in the synthesis of geometrically constrained bicyclic peptidomimetics, which have potential applications in drug development (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

  • Synthesis of 2-Aminocyclobutene-1-carboxylic Acid Derivatives : This compound is involved in the facile synthesis of 2-aminocyclobutene-1-carboxylic acid derivatives. These derivatives are then used to create small peptides, demonstrating the compound's utility in peptide synthesis and the exploration of peptide-based therapeutics (Meijere, Limbach, Janssen, Lygin, & Korotkov, 2010).

  • Applications in Polymerization : It also plays a role in the polymerization of cyclic monomers. The radical homopolymerization of certain derivatives occurs with the opening of the cyclopropane ring, leading to polymers with specific properties like a high glass transition temperature. This application is important in materials science for the development of new polymers with unique properties (Moszner, Zeuner, Fischer, Rheinberger, Meijere, & Bagutski, 2003).

  • Gas Chromatography–Mass Spectrometry : Derivatives of Methyl 2-amino-2-cyclopropylacetate hydrochloride are used in the determination of amino acid methyl esters by gas chromatography–mass spectrometry. This application is significant in analytical chemistry for the analysis and identification of amino acids (Zaikin & Luzhnov, 2002).

  • Synthesis of Constrained Tryptophan Analogues : This compound is used in the synthesis of constrained tryptophan analogues, which are important in the study of protein structure and function. The ability to synthesize these analogues aids in understanding protein interactions and designing new biologically active molecules (Rossi, Pirovano, Negrato, Abbiati, & Dell’Acqua, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 2-amino-2-cyclopropylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5(7)4-2-3-4;/h4-5H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMSADQSMWKRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676903
Record name Methyl amino(cyclopropyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-cyclopropylacetate hydrochloride

CAS RN

535936-86-8
Record name Methyl amino(cyclopropyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-2-cyclopropylacetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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